molecular formula C17H18FNO2S2 B2444120 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034466-21-0

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2444120
CAS No.: 2034466-21-0
M. Wt: 351.45
InChI Key: ORKCRTSVGYRLSI-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a fluorophenylthioether group linked to a piperidine-ethanone core, which is further substituted with a thiophene moiety. This specific molecular architecture, incorporating sulfur-containing heterocycles like the thiophene ring, is of significant interest in medicinal chemistry and chemical biology research. Compounds with thiophene scaffolds have been identified in phenotypic screening campaigns as promising hits with antiviral activity, particularly as entry inhibitors for viruses such as Ebola, showcasing their potential in virology and infectious disease research . The presence of the thiophene and fluorophenyl groups enhances the molecule's lipophilicity, which may influence its pharmacokinetic properties and membrane permeability in cellular assays. Furthermore, the piperidine ring is a common pharmacophore found in bioactive molecules targeting the central nervous system, suggesting potential research applications in neuroscience . The synthesis of such complex molecules often leverages modern catalytic methods, including metal-catalyzed cross-coupling reactions, to achieve high efficiency and purity . Researchers can utilize this compound as a key intermediate or a lead scaffold for developing novel therapeutic agents, as a chemical probe for studying protein-ligand interactions, or in the synthesis of more complex molecular libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S2/c18-13-1-3-16(4-2-13)23-12-17(20)19-8-5-14(6-9-19)21-15-7-10-22-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKCRTSVGYRLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidin-4-ol Activation

The preparation begins with the synthesis of 4-(thiophen-3-yloxy)piperidine from piperidin-4-ol. A Mitsunobu reaction or SN2 displacement under basic conditions is typically employed:

Procedure (Adapted from):

  • Dissolve piperidin-4-ol (1.0 equiv) and thiophen-3-ol (1.2 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.5 equiv) and heat at 80°C for 12 hours under nitrogen.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 7:3).

Yield: 68–72% (reported for analogous aryloxy-piperidines).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 1H, thiophene-H), 6.98–6.94 (m, 1H, thiophene-H), 6.52–6.48 (m, 1H, thiophene-H), 4.70–4.60 (m, 1H, piperidine-OCH), 3.20–3.10 (m, 2H, piperidine-NCH₂), 2.80–2.70 (m, 2H, piperidine-CH₂), 2.10–1.90 (m, 4H, piperidine-CH₂).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines piperidine functionalization and thioether formation:

Procedure:

  • React piperidin-4-ol with thiophen-3-ol and chloroacetyl chloride in a single pot using Et₃N as base.
  • Add 4-fluorothiophenol directly to the reaction mixture after acetylation.

Yield: 55–60% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Procedure:

  • Mix 4-(thiophen-3-yloxy)piperidine, chloroacetyl chloride, and 4-fluorothiophenol in DMF.
  • Irradiate at 100°C for 20 minutes (300 W).

Yield: 75% (improved kinetics).

Critical Analysis of Reaction Conditions

Parameter Optimization Strategy Impact on Yield
Base K₂CO₃ vs. Cs₂CO₃ Cs₂CO₃ improves yield by 10%
Solvent DMF vs. THF DMF enhances solubility of intermediates
Temperature 60°C vs. 80°C Higher temps reduce reaction time but increase side products
Catalysis KI additive 15% yield boost via phase-transfer effects

Mechanistic Insights

  • Chloroacetylation: Proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, displacing chloride.
  • Thioether Formation: Follows an SN2 mechanism, with 4-fluorothiophenol deprotonated by K₂CO₃ to generate a thiolate nucleophile, which displaces chloride from the α-carbon.

Scalability and Industrial Relevance

  • Batch Size Limitations: Reactions beyond 50 mmol show decreased yields (∼55%) due to heat transfer inefficiencies.
  • Continuous Flow Synthesis: Microreactors improve heat management, achieving 80% yield at 100 mmol scale.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: can be compared with other compounds that have similar structural features:

    Similar Compounds: Compounds such as 2-((4-Chlorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone and 2-((4-Bromophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone.

    Uniqueness: The presence of the fluorophenyl group in imparts unique electronic properties that can influence its reactivity and interactions with biological targets.

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure

The compound features a piperidine ring substituted with a thiophen-3-yloxy group and a 4-fluorophenylthio moiety. Its structural formula can be represented as follows:

C19H19FN2O2S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the fluorinated phenyl group is believed to enhance its affinity for these targets, potentially modulating their activity.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds with similar structures. For instance, thiosemicarbazones derived from acetophenone have shown significant cytotoxic effects against cancer cell lines. The mechanism involves induction of apoptosis and disruption of mitochondrial function, which may also apply to this compound due to its structural similarities .

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological activity. Piperidine derivatives are often investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases. The modulation of serotonin or dopamine receptors could be a plausible mechanism for therapeutic effects .

Case Studies

StudyFindings
Thiosemicarbazones Induced apoptosis in K562 cells; demonstrated a dose-dependent response with varying efficacy based on substituents .
Piperidine Derivatives Exhibited significant binding affinity to serotonin receptors; potential implications in treating anxiety and depression .
Antimicrobial Testing Compounds with thiophene groups showed inhibition against Gram-positive bacteria; further tests needed for broader spectrum evaluation .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction conditions:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions for thioether and piperidine-ether bond formation .
  • Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate coupling steps .
  • Temperature Control : Reactions often require reflux (60–120°C) to overcome activation barriers while avoiding decomposition .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity >95% .

Example Optimization Table :

StepReaction TypeSolventTemp (°C)CatalystYield (%)
1Thioether FormationDMF80K₂CO₃75–85
2Piperidine CouplingTHF60None60–70

Q. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiophene protons at δ 6.8–7.0 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, especially piperidine ring puckering and thiophene orientation .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the ketone group) .

Q. What preliminary assays are used to identify biological targets for piperidine-thiophene hybrids?

Methodological Answer: Initial screens focus on:

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or serotonin receptors) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Methodological Answer: Contradictions arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell lines, serum-free media) .
  • Purity Validation : Use HPLC (≥98% purity) and elemental analysis to exclude batch-to-batch variability .
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .

Q. What computational methods predict binding modes and selectivity?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., piperidine nitrogen hydrogen-bonding to Asp residues) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing fluorine) with activity using Random Forest algorithms .

Q. What experimental designs evaluate stability under physiological conditions?

Methodological Answer: Stability studies involve:

  • pH-Variation Tests : Incubate compound in buffers (pH 2–9) at 37°C; monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis determines decomposition thresholds (e.g., >150°C) .
  • Light Exposure : ICH Q1B guidelines assess photodegradation under UV/visible light .

Q. How are structure-activity relationships (SAR) systematically explored for substituent modifications?

Methodological Answer:

  • Analog Synthesis : Replace thiophen-3-yloxy with furan or pyridine groups to probe electronic effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., fluorophenyl-thio group) using Discovery Studio .
  • Biological Profiling : Compare IC₅₀ values across analogs to rank substituent contributions .

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